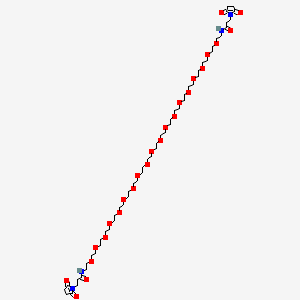

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Overview

Description

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol-based linker molecule. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its alkyne group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:

Starting Materials: The synthesis begins with polyethylene glycol (PEG) and propargyl alcohol.

Functionalization: The PEG is functionalized with propargyl groups through esterification or etherification reactions.

Phosphoramidite Formation: The functionalized PEG is then reacted with b-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:

Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its alkyne group.

Substitution Reactions: The phosphoramidite group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

Anhydrous Conditions: Essential for reactions involving phosphoramidite to prevent hydrolysis.

Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products

The major products formed from these reactions include:

Triazoles: Formed from CuAAC reactions with azides.

Substituted Phosphoramidites: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

Biology: Facilitates the study of protein interactions and degradation pathways.

Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Click Chemistry: The alkyne group undergoes CuAAC reactions, forming stable triazole linkages.

PROTAC Synthesis: Acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

Similar Compounds

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure but with a shorter PEG chain.

Azido-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Contains an azide group instead of an alkyne group.

Uniqueness

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of a long PEG chain and an alkyne group, making it highly versatile for click chemistry and PROTAC synthesis .

Properties

IUPAC Name |

3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBYJWFLALAISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)

![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)